2-Methyl-4-heptanone

Catalog No.
S586211
CAS No.
626-33-5
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-heptanone

CAS Number

626-33-5

Product Name

2-Methyl-4-heptanone

IUPAC Name

2-methylheptan-4-one

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-4-5-8(9)6-7(2)3/h7H,4-6H2,1-3H3

InChI Key

AKRJXOYALOGLHQ-UHFFFAOYSA-N

SMILES

CCCC(=O)CC(C)C

Synonyms

2-methyl-4-heptanone

Canonical SMILES

CCCC(=O)CC(C)C

    Chemical Properties and Synthesis

    Potential Use as a Solvent

      Field: Industrial Chemistry

      Method: As a solvent, 2-Methyl-4-heptanone would be used to dissolve other substances during the production process.

      Results: The effectiveness of 2-Methyl-4-heptanone as a solvent in these applications is still being researched.

The significance of 2-Methyl-4-heptanone in scientific research is not well documented. Due to its relatively simple structure, it might be used as a starting material for the synthesis of more complex molecules or as a solvent in specific research applications.


Molecular Structure Analysis

2-Methyl-4-heptanone has a linear carbon chain with a ketone functional group (C=O) located at the fourth carbon atom. A methyl group (CH₃) is attached to the second carbon atom. This structure gives the molecule both hydrophobic (water-fearing) and hydrophilic (water-loving) character due to the presence of the hydrocarbon chain and the ketone group, respectively [].


Chemical Reactions Analysis

  • Nucleophilic addition reactions

    Ketones can undergo nucleophilic addition reactions where a nucleophile (electron-donating species) attacks the carbonyl carbon (C=O) of the ketone. This can lead to the formation of alcohols or other derivatives depending on the specific reaction conditions.

  • Oxidation

    Ketones can be oxidized to form carboxylic acids under certain conditions with strong oxidizing agents.

  • Aldol condensation

    In the presence of a base catalyst, 2-Methyl-4-heptanone might undergo aldol condensation with itself or other similar ketones to form more complex molecules with extended carbon chains.

Balanced Chemical Equation Example (Nucleophilic Addition with Water):

C₈H₁₆O (2-Methyl-4-heptanone) + H₂O (Water) -> C₈H₁₈O₂ (2-Hydroxy-4-methylheptan-3-one)

Note

This is a hypothetical reaction, and the specific conditions and products might vary.


Physical And Chemical Properties Analysis

  • Melting Point: Data not readily available.
  • Boiling Point: Approximately 168 °C [].
  • Solubility: Likely soluble in organic solvents like ethanol, acetone, and chloroform due to its non-polar character. Solubility in water is expected to be limited due to the presence of the hydrophobic carbon chain [].
  • Stability: Presumably stable under normal storage conditions. Ketones are generally stable towards most common laboratory acids and bases.
  • Density and Refractive Index: Data not readily available.
  • Flammability: Expected to be flammable based on its hydrocarbon structure.
  • Toxicity: Data not readily available. Ketones with similar structures can have varying degrees of toxicity. It is important to handle the compound with appropriate personal protective equipment (PPE) until specific data is available.
  • Reactivity: May react with strong oxidizing agents.

XLogP3

2

Boiling Point

155.0 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]

Pictograms

Flammable

Flammable

Other CAS

626-33-5

Wikipedia

4-Heptanone, 2-methyl-

Use Classification

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

General Manufacturing Information

4-Heptanone, 2-methyl-: INACTIVE

Dates

Modify: 2023-08-15

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